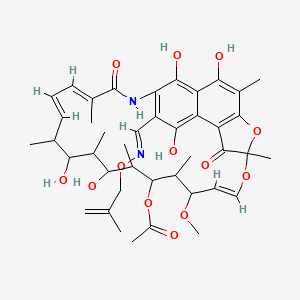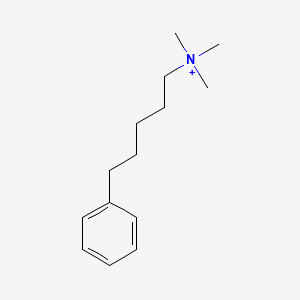
Benzenepentanaminium, N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepentanaminium, N,N,N-trimethyl- is a chemical compound with the molecular formula C14H24N+. It is known for its unique structure, which includes a benzene ring attached to a pentanaminium group with three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanaminium, N,N,N-trimethyl- typically involves the reaction of benzyl chloride with pentanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Benzenepentanaminium, N,N,N-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain optimal conditions and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepentanaminium, N,N,N-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzenepentanaminium, N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepentanaminium, N,N,N-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanamine, N,N,α-trimethyl-: Similar structure but with an ethanamine group instead of pentanaminium.
Betaine: A related compound with a trimethylammonium group, used in different biological contexts.
Uniqueness
Benzenepentanaminium, N,N,N-trimethyl- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds like Benzeneethanamine, N,N,α-trimethyl- provides different reactivity and interaction profiles .
Eigenschaften
CAS-Nummer |
39949-55-8 |
|---|---|
Molekularformel |
C14H24N+ |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
trimethyl(5-phenylpentyl)azanium |
InChI |
InChI=1S/C14H24N/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3/q+1 |
InChI-Schlüssel |
BIESHWBGKNYHIU-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


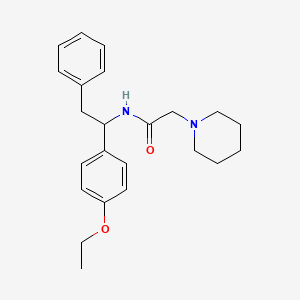
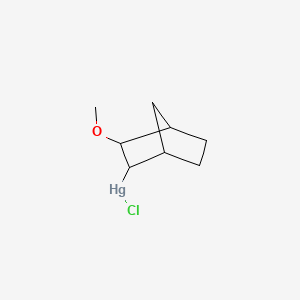
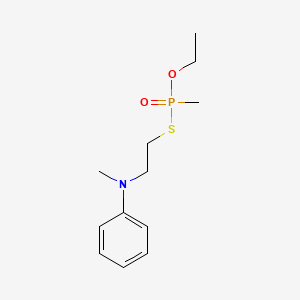
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

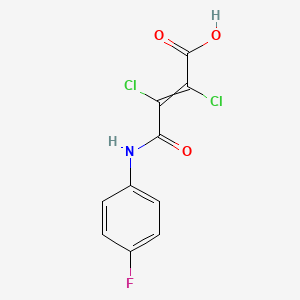
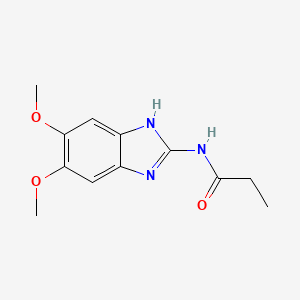
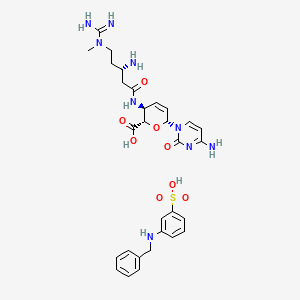
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
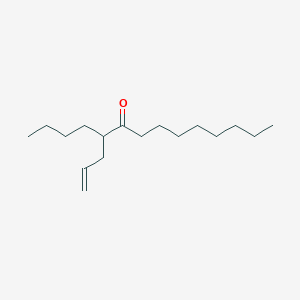
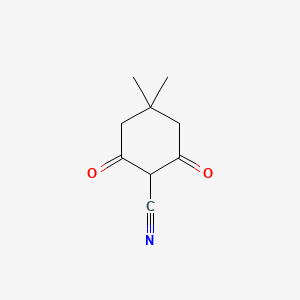
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

